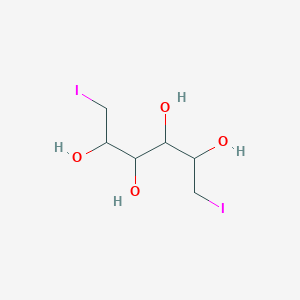
1,6-diiodohexane-2,3,4,5-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-diiodohexane-2,3,4,5-tetrol is a derivative of mannitol, a type of sugar alcohol. This compound is characterized by the replacement of hydroxyl groups at the 1 and 6 positions with iodine atoms. Its molecular formula is C6H12I2O4, and it has a molecular weight of 401.97 g/mol
Vorbereitungsmethoden
The synthesis of 1,6-diiodohexane-2,3,4,5-tetrol typically involves the iodination of mannitol. One common method involves the reaction of mannitol with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
1,6-diiodohexane-2,3,4,5-tetrol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield mannitol and iodide ions.
Wissenschaftliche Forschungsanwendungen
1,6-diiodohexane-2,3,4,5-tetrol has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: The compound is used in studies related to carbohydrate metabolism and enzyme interactions.
Wirkmechanismus
The mechanism of action of 1,6-diiodohexane-2,3,4,5-tetrol involves its interaction with specific molecular targets. The iodine atoms in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1,6-diiodohexane-2,3,4,5-tetrol can be compared with other similar compounds such as:
1,6-Dibromo-1,6-dideoxy-D-mannitol: This compound has bromine atoms instead of iodine, which affects its reactivity and applications.
1,6-Dideoxy-1,1-bis(ethylsulfonyl)-L-mannitol: This compound has ethylsulfonyl groups instead of halogens, leading to different chemical properties and uses
These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of iodine atoms.
Eigenschaften
CAS-Nummer |
15430-91-8 |
|---|---|
Molekularformel |
C6H12I2O4 |
Molekulargewicht |
401.97 g/mol |
IUPAC-Name |
1,6-diiodohexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12I2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2 |
InChI-Schlüssel |
VSJYBSKARROHOH-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(CI)O)O)O)O)I |
Kanonische SMILES |
C(C(C(C(C(CI)O)O)O)O)I |
Key on ui other cas no. |
34349-28-5 23261-25-8 15430-91-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



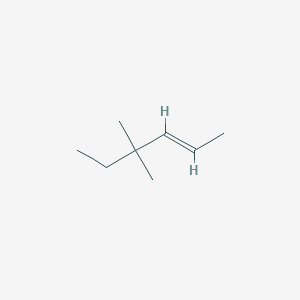

![2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B232016.png)
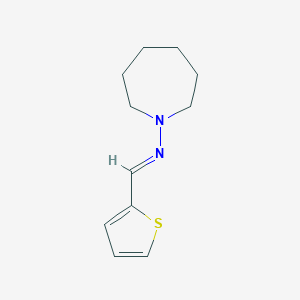
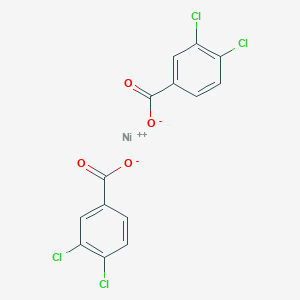
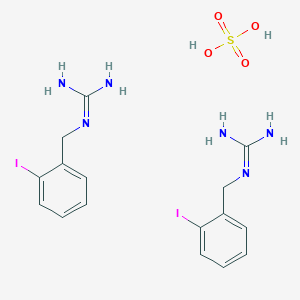
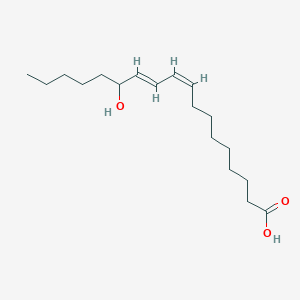

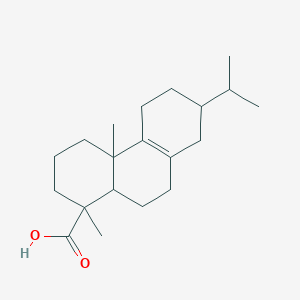

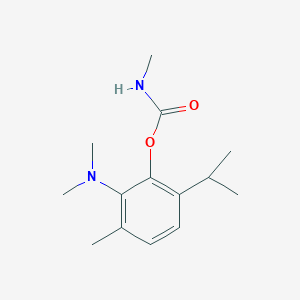
![N-(2-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-1-methylethyl)-N-methylamine](/img/structure/B232038.png)
![(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]pentanoic acid](/img/structure/B232043.png)
